

Discovery and history of Ethoxyfen-ethyl

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Compound of Interest						
Compound Name:	Ethoxyfen-ethyl					
Cat. No.:	B1591885	Get Quote				

Foreword

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of two distinct agrochemicals that are sometimes associated with similar naming conventions: the insecticide Etofenprox and the herbicide **Ethoxyfen-ethyl**. Due to the greater prevalence of scientific literature and historical documentation on Etofenprox, this guide will focus more extensively on this compound. A concise summary of the available technical information for **Ethoxyfen-ethyl** is also provided to address the potential nomenclature confusion and serve as a valuable resource for researchers.

Part 1: Etofenprox - The Non-Ester Pyrethroid Insecticide

Etofenprox is a broad-spectrum insecticide notable for its unique chemical structure, which, while conferring a mode of action similar to pyrethroids, differentiates it in terms of metabolic stability and toxicological profile.

Discovery and History

Etofenprox was discovered and developed by the Japanese company Mitsui Toatsu Chemicals Inc.[1]. Its development was a significant step in the evolution of synthetic pyrethroids, moving away from the traditional ester linkage found in earlier compounds[1]. This structural modification led to its classification as a "pseudo-pyrethroid" or a non-ester pyrethroid[2]. A key driver for its development was the need for an insecticide with low toxicity to fish, making it suitable for use in and around rice paddy fields[1]. The main manufacturer of etofenprox is



Mitsui Chemicals Agro Inc.[3]. In 2004, Central Garden & Pet acquired exclusive marketing rights for etofenprox for on-animal use through its acquisition of certain assets from Shirlo, Inc. (Speer Products)[4].

Physicochemical Properties of Etofenprox

The fundamental physical and chemical properties of Etofenprox are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-3-phenoxybenzene	[3]
CAS Number	80844-07-1	[3]
Chemical Formula	C25H28O3	[3]
Molar Mass	376.496 g·mol−1	[3]
Appearance	White (pure) or amber (technical) solid	[3]
Melting Point	37.4 °C	[3]
Boiling Point	Decomposes at approximately 200 °C	[3]
Density	1.172 g/cm³ at 20.7 °C	[3]
Flash Point	> 110 °C	[3]

Synthesis of Etofenprox

The synthesis of Etofenprox can be achieved through several routes. One common and convenient method involves the condensation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol with 3-phenoxybenzyl chloride[5]. This reaction is typically carried out using a base and a phase transfer catalyst, such as tetra-n-butylammonium bromide (n-Bu4NBr), in a solvent like acetonitrile[5]. Another reported synthesis pathway starts with p-tert-butylphenol, which



undergoes a four-step reaction involving acetylation, chlorination, and ethoxylation to yield the final product[6].

A simplified workflow for the synthesis of Etofenprox.

Mechanism of Action

Etofenprox functions as a neurotoxin to insects, with a mode of action similar to that of pyrethroid insecticides[3][7]. It primarily targets the voltage-gated sodium channels in the nerve cells of insects[1][2]. By binding to these channels, Etofenprox disrupts their normal function, causing them to remain open for an extended period[1]. This leads to an uncontrolled and continuous firing of nerve impulses, resulting in paralysis and ultimately the death of the insect[1][2].

A key advantage of Etofenprox's structure is its stability against detoxification by esterase enzymes, which are a common mechanism of resistance in insects to traditional pyrethroids[2]. Because Etofenprox lacks an ester linkage, these enzymes are ineffective against it, making it a valuable tool for managing insects that have developed resistance to other pyrethroids[2].

Signaling pathway for the insecticidal action of Etofenprox.

Toxicological Profile

Etofenprox exhibits very low mammalian toxicity, a characteristic attributed to its unique "CHO compound" structure, composed solely of carbon, hydrogen, and oxygen atoms[2][5]. Unlike many other pyrethroids, it does not contain halogen atoms or cyanide groups, which can increase toxicity to mammals[2].



Study Type	Species	NOAEL (No- Observed- Adverse-Effect Level)	Key Findings	Reference
90-Day Toxicity	Mice	3000 ppm (equal to 375 mg/kg bw/day)	At 15,000 ppm, effects included reduced body weight, kidney damage, and minor liver changes.	[3]
2-Year Carcinogenicity	Mice	30 ppm (equal to 3.1 mg/kg bw/day)	Non-neoplastic effects observed were dilated/basophilic renal cortical tubules at 100 ppm.	[3]
2-Year Carcinogenicity	Rats	700 ppm (equal to 34.3 mg/kg bw/day)	Increased incidence of thyroid follicular cell adenomas at 4900 ppm, a rodent-specific effect not considered relevant for human risk assessment.	[3]
Developmental Toxicity	Rats & Rabbits	Not teratogenic	Developmental effects were only seen at doses that also caused maternal toxicity.	[3][8]



Acute Neurotoxicity	Rats	No evidence of neurotoxicity up to 2000 mg/kg bw	No systemic toxicity or neurotoxicity observed.	[3]
13-Week Neurotoxicity	Rats	No evidence of neurotoxicity up to 10,000 ppm (equal to 604 mg/kg bw/day)	No systemic toxicity or neurotoxicity observed.	[3]

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that etofenprox is unlikely to be genotoxic or pose a carcinogenic risk to humans[3].

Experimental Protocols Residue Analysis in Vegetables via HPLC-FLD

A highly sensitive method for quantifying Etofenprox residues in vegetable samples has been developed using high-performance liquid chromatography with fluorescence detection (HPLC-FLD)[9].

- Sample Preparation:
 - Extraction: The vegetable sample is first extracted with acetonitrile[9].
 - Cleanup: The crude extract is then cleaned up using a solid-phase extraction (SPE)
 cartridge to remove matrix interferences[9].
- Chromatographic Conditions:
 - Technique: High-Performance Liquid Chromatography (HPLC)[9].
 - Detection: Fluorescence Detector (FLD)[9].
- Quantification:
 - External calibrators prepared in pure acetonitrile are used for quantification[9].



- The limits of quantification (LOQ) for this method range from 1.87 to 3.87 ng/g in various vegetable samples[9].
- Recovery rates for spiked samples are typically between 85-111%, with relative standard deviations below 12%[9].

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